3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one

Steroid synthesis 11-oxygenated estrogens DDQ oxidation

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one (CAS 1089-80-1, molecular formula C₁₈H₂₀O₂, MW 268.35 g/mol), also designated as Δ9(11)-estrone, 9,11-dehydroestrone, or 9-dehydroestrone, is a synthetic steroidal tetraene belonging to the estrane class. It differs from the endogenous estrogen estrone (3-hydroxyestra-1,3,5(10)-trien-17-one) by the presence of an additional conjugated double bond at the C9–C11 position, producing a 1,3,5(10),9(11)-tetraene chromophore.

Molecular Formula C18H20O2
Molecular Weight 268.3 g/mol
Cat. No. B12013529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one
Molecular FormulaC18H20O2
Molecular Weight268.3 g/mol
Structural Identifiers
SMILESCC12CC=C3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,8,10,15-16,19H,2,4,6-7,9H2,1H3/t15?,16?,18-/m0/s1
InChIKeySONVSJYKHAWLHA-HTWSVDAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one (CAS 1089-80-1): Procurement-Grade Identity and Structural Baseline for Scientific Sourcing


3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one (CAS 1089-80-1, molecular formula C₁₈H₂₀O₂, MW 268.35 g/mol), also designated as Δ9(11)-estrone, 9,11-dehydroestrone, or 9-dehydroestrone, is a synthetic steroidal tetraene belonging to the estrane class [1]. It differs from the endogenous estrogen estrone (3-hydroxyestra-1,3,5(10)-trien-17-one) by the presence of an additional conjugated double bond at the C9–C11 position, producing a 1,3,5(10),9(11)-tetraene chromophore. The compound is commercially available as a research chemical and certified reference standard from suppliers including Sigma-Aldrich (AldrichCPR), Dalton Research Molecules (>95% purity), CATO Reference Materials (98.3% purity under ISO 17034), and SynZeal, typically supplied in milligram quantities for analytical and synthetic research applications .

Why 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one Cannot Be Replaced by Estrone or Other In-Class Steroids in Research and Analytical Workflows


Although 3-hydroxyestra-1,3,5(10),9(11)-tetraen-17-one shares the core estrane skeleton with estrone, the C9–C11 olefin confers three operationally decisive differences that preclude simple substitution. First, X-ray crystallographic analysis of 9,11-unsaturated estradiol analogs demonstrates that the 9–11 double bond induces a pronounced flattening of rings B, C, and D relative to the saturated estrone skeleton, fundamentally altering molecular geometry and receptor recognition surfaces [1]. Second, the 9(11)-double bond serves as the indispensable chemical handle for hydroboration–oxidation sequences that install 11-hydroxy and 11-keto functionalities—transformations that are chemically inaccessible from estrone without this unsaturation [2]. Third, in analytical contexts, Δ9(11)-estrone co-elutes with estrone under certain validated HPLC conditions, meaning that without a certified reference standard of this specific tetraene, estrone purity assessments and stability-indicating assays cannot be reliably executed [3].

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one: Quantitative Comparator-Based Evidence for Differentiated Scientific Selection


DDQ-Mediated Dehydrogenation to the 9(11)-Ene as the Rate-Determining Gateway to 11-Functionalized Steroids

The DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation of estrone to yield 9(11)-dehydroestrone is the established and widely adopted chemical entry point for installing 11-oxygenated functionalities on the estrogen skeleton. In the optimized procedure of Stéphan et al. (1995), estrone is oxidized by DDQ in dioxane to produce 9(11)-dehydroestrone; subsequent protection as the 17-ethyleneketal, hydroboration–oxidation with borane–dimethylsulfide complex, acetylation, and final PCC oxidation on alumina yields the protected 11-oxoestrone-3-acetate-17-ethyleneketal with an overall yield of 30% across all steps [1]. By contrast, direct microbial 11α- or 11β-hydroxylation of intact estrone by fungal strains typically requires specialized fermentation capability and affords variable regio- and stereoselectivity, while alternative chemical routes to 11-ketoestrone without the 9(11)-ene intermediate suffer from lower overall efficiency and competing side reactions [2]. The 9(11)-dehydroestrone intermediate is thus the chemically rational and operationally superior branching point for divergent 11-functionalization, as corroborated by its continued use in contemporary medicinal chemistry programs targeting 11-oxygenated estrone analogs for pancreatic cancer [3].

Steroid synthesis 11-oxygenated estrogens DDQ oxidation synthetic intermediate

Skeletal Flattening Induced by the C9–C11 Double Bond: X-Ray Crystallographic and Receptor-Binding Differentiation from Saturated Estrogen Scaffolds

Palomino et al. (1994) conducted a systematic X-ray crystallographic and MM2 molecular mechanics analysis of 9,11-modified estradiol analogs, providing quantitative conformational and receptor-binding data that distinguish the 9–11 unsaturated scaffold from all other C-ring modifications. Introduction of the 9–11 double bond induced a flattening of the entire steroid molecule across rings B, C, and D—a conformational signature unique among the analogs examined [1]. In competitive human estrogen receptor (ER) binding assays using uterine cytosol, the 9–11 unsaturated analog (tested as the 17β-hydroxy form, 9,11-dehydroestradiol) retained ER affinity at 1/5th that of estradiol (E2). This places the 9–11 unsaturated scaffold in a quantitatively distinct affinity bracket: substantially higher than 11β-hydroxyestradiol (1/60th of E2), dramatically higher than 11-ketoestradiol (1/1000th of E2), and far above 9β-estradiol and 11-keto-9β-estradiol, both of which exhibited negative C-ring bending that abolished detectable receptor binding [1]. A subsequent environmental analytical study by Li et al. (2016) independently corroborated the biological relevance of the 9(11)-dehydro scaffold, reporting that Δ9(11)-dehydro-estradiol isolated by ER affinity chromatography displayed estrogenic activity stronger than estrone (E1) and was previously mistaken for estrone in conventional assays [2].

X-ray crystallography estrogen receptor conformational analysis steroid SAR

High-Yield Isomerization of 8,9-Dehydroestrone to 9,11-Dehydroestrone: A Thermochemically Favored Procurement Route

The acid-catalyzed isomerization of 1,3,5(10),8-tetraene steroids (8,9-dehydroestrone series) to the corresponding 1,3,5(10),9(11)-tetraenes (9,11-dehydroestrone series) represents a chemically efficient, high-yielding preparative route that exploits the greater thermodynamic stability of the 9(11)-isomer. Using p-toluenesulfonic acid as catalyst in benzene or toluene with acetic acid as co-solvent, Grau and Bonet established that this isomerization proceeds with 85–89% yield for the conversion of 8,9-dehydroestrone derivatives to their 9(11)-isomers [1]. In contrast, the reverse isomerization (9,11 → 8,9) is thermodynamically disfavored and does not occur under these conditions. The 8,9-dehydroestrone starting material (also known as Δ8-estrone or hippoculin) is a naturally occurring equine estrogen accessible from conjugated equine estrogens, providing a semi-synthetic sourcing alternative to total synthesis [2]. This isomerization route offers laboratories a distinct procurement strategy: sourcing the naturally abundant 8,9-isomer and converting it to the thermodynamically more stable 9,11-isomer in a single high-yielding step.

Steroid isomerization p-toluenesulfonic acid 8,9-dehydroestrone process chemistry

Certified Estrone Impurity Reference Standard: Regulatory-Grade Identity for Pharmaceutical Quality Control and ANDA Submissions

3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one is formally designated as Estrone Impurity 6 (also catalogued as Estrone Impurity 13 or 18) and is a recognized degradation-related impurity in estrone active pharmaceutical ingredient (API). Unlike research-grade 9(11)-dehydroestrone sourced for synthetic chemistry, the certified reference standard grade supplied by CATO Reference Materials under ISO 17034 accreditation is manufactured in multiple lot-specific purities: 98.3% (20 mg lot), 92.2% (50 mg and 100 mg lots), with full Certificates of Analysis (COA) and structural characterization data . SynZeal similarly supplies this compound specifically for analytical method development, method validation (AMV), and quality-controlled (QC) applications in support of Abbreviated New Drug Applications (ANDA) for estrone-containing products [1]. ClearSynth and SynThink Chemicals list this impurity in their estrone EP (European Pharmacopoeia) impurity portfolios, with complete structural confirmation validated against EP standards . The compound was historically identified as an authentic impurity in estrone bulk drug substance via borohydride reduction and chromatographic separation as early as 1979 [2].

Reference standard estrone impurity pharmaceutical QC ANDA/DMF ISO 17034

HPLC Co-Elution with Estrone: An Analytical Differentiation Challenge Mandating Use of Authentic Reference Material

A critical analytical feature of 3-hydroxyestra-1,3,5(10),9(11)-tetraen-17-one (Δ9(11)-estrone) is its documented co-elution with estrone (E1) under validated reversed-phase HPLC conditions. In the ICH-validated stability-indicating method developed by Matysová et al. (2006) for simultaneous determination of estradiol and its seven degradation products, estrone and Δ9(11)-estrone peaks could not be sufficiently resolved on a Zorbax SB-CN column (150 mm × 4.6 mm, 5 μm) using acetonitrile/0.085% phosphoric acid/tetrahydrofuran (27:63:10, v/v/v) mobile phase at 1.0 mL/min with UV detection at 225 nm, and were therefore evaluated as a summed peak [1]. The method achieved limits of detection (LOD) for degradation products in the range of 1.03 × 10⁻⁵ to 1.14 × 10⁻⁴ mg/mL and limits of quantitation (LOQ) of 3.43 × 10⁻⁵ to 3.81 × 10⁻⁴ mg/mL, as validated per ICH Q2(R1) guidelines and applied to stability testing of Estrogel HBF topical cream [1]. This co-elution behavior means that any HPLC-based purity assessment of estrone API or estradiol drug products that does not employ an orthogonal separation mechanism risks misattributing Δ9(11)-estrone content to estrone, producing falsely elevated estrone assay values.

HPLC method validation estradiol degradation co-elution ICH guidelines stability-indicating assay

Key Precursor for 11-Substituted Estriol Libraries: Divergent Access to Five Pharmacologically Relevant C11-Modified Estriols

The 9(11)-double bond in 3-hydroxyestra-1,3,5(10),9(11)-tetraen-17-one serves as the strategic unsaturation enabling hydroboration–oxidation chemistry to install diverse C11 substituents. Li and Li (1985) demonstrated that the 3-ether-17-ketal derivative of 9(11)-dehydroestrone undergoes hydroboration to generate the key 11-hydroxy intermediate, which is then elaborated into five distinct 11-substituted estriol derivatives—11α-OH, 11β-OH, 11α-OCH₃, 11β-OCH₃, and 11β-OAc—in a single synthetic sequence [1]. The hydroboration reaction was found to produce, in addition to the desired 11β-hydroxy product, a 9α-hydroxy by-product (5) and 16-epi-11-substituted estriol 3-ethers (13a, 13b), with product distribution dependent on the steric and electronic nature of the C11 substituent in the enol acetate precursors (10a, 10b) [1]. All compounds were rigorously confirmed by spectral analysis and chemical transformation. By contrast, an attempt to access the same 11-substituted estriol panel from saturated estrone would require fundamentally different (and less direct) chemistry, as estrone lacks the C9–C11 unsaturation that is the essential hydroboration substrate [1].

11-substituted estriol hydroboration estrogen drug discovery divergent synthesis

Optimal Procurement and Application Scenarios for 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one Based on Quantitative Evidence


Pharmaceutical QC and Regulatory: Certified Estrone Impurity Reference Standard for ANDA/DMF Stability-Indicating Method Validation

Laboratories conducting stability-indicating HPLC method validation for estrone or estradiol drug products per ICH Q2(R1) must address the documented co-elution of Δ9(11)-estrone with estrone on cyano-phase columns [1]. Procurement of the ISO 17034-certified reference standard grade (CATO C4X-21056, 98.3% purity) enables method specificity demonstration, forced degradation studies, and accurate impurity quantitation . This compound is explicitly listed in EP impurity portfolios and is directly applicable to ANDA and DMF submissions for generic estrone/estradiol products .

Medicinal Chemistry: 11-Oxygenated and 11-Substituted Estrogen Analog Synthesis via the DDQ–Hydroboration Gateway

Research groups synthesizing 11-hydroxyestrone, 11-ketoestrone, or 11-substituted estriol analogs for anticancer screening (e.g., pancreatic cancer [2]) or hormone-dependent disease studies should source this compound as the immediate precursor. The DDQ oxidation of estrone to the 9(11)-dehydro intermediate is the established entry step, and procuring this intermediate directly eliminates in-house DDQ reaction optimization and shortens synthetic sequences by 2–3 steps [3]. The overall yield to protected 11-oxoestrone via the hydroboration–oxidation route is 30%, providing a benchmark for route feasibility assessment [3].

Structural Biology and Estrogen Receptor Pharmacology: Conformationally Flattened Steroid Scaffold for Partial Agonist Design

The X-ray crystallographic evidence that the 9–11 double bond induces a unique flattening of rings B, C, and D—with ER binding affinity intermediate between full agonists (E2) and weak binders (11-ketoestradiol, 1/1000th of E2)—makes the 9(11)-dehydro scaffold a mechanistically informative chemotype [4]. This compound and its derivatives are suitable for co-crystallography studies with ERα/ERβ, molecular dynamics simulations of ligand-induced receptor conformation, and design of partial ER agonists where attenuated transcriptional activity is therapeutically desirable [4].

Process Chemistry: Semi-Synthetic Route via 8,9- to 9,11-Isomerization for Cost-Effective Scale-Up

For laboratories requiring multigram quantities, the p-TsOH-catalyzed isomerization of 8,9-dehydroestrone (a naturally abundant equine estrogen) to 9,11-dehydroestrone proceeds in 85–89% yield and offers a scalable alternative to DDQ oxidation [5]. This route leverages the thermodynamic preference for the 9(11)-isomer and uses inexpensive reagents, making it suitable for process development and larger-scale procurement strategies where the cost of DDQ or total synthesis becomes prohibitive [5].

Quote Request

Request a Quote for 3-Hydroxyestra-1,3,5(10),9(11)-tetraen-17-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.